

# Application Notes and Protocols for N,N-Dimethyloctanamide in Research and Development

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## Compound of Interest

Compound Name: *N,N-Dimethyloctanamide*

Cat. No.: *B075486*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental uses of **N,N-Dimethyloctanamide**, a versatile amide with applications as a solvent, chemical intermediate, pesticide synergist, and penetration enhancer. The following sections detail its properties, relevant experimental protocols, and safety considerations.

## Physicochemical Properties and Safety Data

**N,N-Dimethyloctanamide** is a colorless to pale yellow liquid with a faint amine-like odor.<sup>[1]</sup> Its chemical structure, featuring a polar amide group and a nonpolar octyl chain, imparts amphiphilic properties, making it a useful solvent for a range of compounds.<sup>[2]</sup> Key physical and chemical data are summarized in the table below.

Property	Value	Reference
CAS Number	1118-92-9	[3]
Molecular Formula	C10H21NO	[1]
Molecular Weight	171.28 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	233.6 °C at 760 mmHg	[5]
Log K <sub>oct</sub> (Octanol/Water Partition Coefficient)	2.59	[6]

Safety Precautions: **N,N-Dimethyloctanamide** is classified as a skin and eye irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, consult the Safety Data Sheet (SDS).

## Application 1: As a Solubility Enhancer for Poorly Soluble Drugs

Due to its amphiphilic nature, **N,N-Dimethyloctanamide** can be employed as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in formulation development.[7]

### Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a poorly soluble drug in a vehicle containing **N,N-Dimethyloctanamide**.

Materials:

- **N,N-Dimethyloctanamide**
- Active Pharmaceutical Ingredient (API)

- Selected vehicle (e.g., propylene glycol, polyethylene glycol)
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

**Procedure:**

- Prepare a series of solutions with varying concentrations of **N,N-Dimethyloctanamide** in the chosen vehicle.
- Add an excess amount of the API to a known volume of each solvent mixture in a sealed vial.
- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After agitation, centrifuge the samples to separate the undissolved API.
- Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen method.
- Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.
- The solubility is reported as the mean concentration of the saturated solution.

**Data Presentation:**

While specific solubility enhancement data for **N,N-Dimethyloctanamide** is not readily available in the public domain, the following table provides an illustrative example of how such data would be presented.

Co-solvent System (Vehicle:N,N-Dimethyloctanamide)	Solubility of Drug X (mg/mL)
100:0	0.05
90:10	0.5
80:20	2.1
70:30	5.8

## Application 2: As a Skin Penetration Enhancer in Transdermal Drug Delivery

**N,N-Dimethyloctanamide** has been investigated as a chemical penetration enhancer to increase the flux of drugs across the skin barrier. Its mechanism is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum.

## Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the effect of **N,N-Dimethyloctanamide** on the transdermal delivery of a drug.

### Materials:

- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin)
- Drug formulation (with and without **N,N-Dimethyloctanamide**)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stir bars
- Water bath with circulator

- HPLC for drug quantification

Procedure:

- Prepare the skin membrane by carefully excising it and, if necessary, removing subcutaneous fat.
- Mount the skin in the Franz diffusion cell with the stratum corneum side facing the donor compartment.
- Fill the receptor compartment with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 37°C.
- Apply a known amount of the drug formulation (control and **N,N-Dimethyloctanamide**-containing) to the surface of the skin in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
- Analyze the drug concentration in the collected samples using a validated HPLC method.

Data Presentation:

The efficacy of a penetration enhancer is often expressed as an Enhancement Ratio (ER), which is the ratio of the drug's steady-state flux with the enhancer to that without it.

Formulation	Steady-State Flux (J <sub>ss</sub> ) ( $\mu\text{g}/\text{cm}^2/\text{h}$ )	Enhancement Ratio (ER)
Control (without N,N-Dimethyloctanamide)	1.5	1.0
With N,N-Dimethyloctanamide	10.5	7.0

Note: The above data is illustrative. A study reported a permeability enhancement factor for **N,N-Dimethyloctanamide**, which can be used to calculate the ER.[6]

## Application 3: As a Pesticide Synergist

**N,N-Dimethyloctanamide** can act as a synergist in pesticide formulations, enhancing the efficacy of the active insecticidal ingredient.[5] Synergists often work by inhibiting metabolic enzymes in the target pest that would otherwise break down the insecticide.

## Protocol for Evaluating Pesticide Synergism

This protocol provides a general method for assessing the synergistic effect of **N,N-Dimethyloctanamide** when combined with an insecticide.

### Materials:

- Target insect species
- Technical grade insecticide
- **N,N-Dimethyloctanamide**
- Acetone or other suitable solvent
- Topical application micro-applicator or spray tower
- Petri dishes or appropriate insect rearing containers
- Controlled environment chamber

### Procedure:

- Determine the LC50 (lethal concentration for 50% of the population) of the insecticide alone. This involves exposing groups of insects to a range of insecticide concentrations and recording mortality after a set period (e.g., 24 or 48 hours).
- Determine the toxicity of **N,N-Dimethyloctanamide** alone to establish a concentration that is non-lethal to the target insect.

- Prepare a series of solutions containing a fixed, non-lethal concentration of **N,N-Dimethyloctanamide** mixed with varying concentrations of the insecticide.
- Expose groups of insects to these combination treatments using the same application method as in step 1.
- Record mortality at the same time point as the insecticide-alone trial.
- Calculate the LC50 of the insecticide in the presence of **N,N-Dimethyloctanamide**.
- The Synergistic Ratio (SR) is calculated as:  $SR = LC50 \text{ of insecticide alone} / LC50 \text{ of insecticide + synergist}$

#### Data Presentation:

A synergistic effect is indicated by an SR value greater than 1. The following table is an example of how to present the results.

Treatment	LC50 ( $\mu\text{g/insect}$ )	Synergistic Ratio (SR)
Insecticide A alone	0.1	-
Insecticide A + N,N-Dimethyloctanamide	0.02	5.0

## Application 4: In Vitro Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of any compound intended for biomedical or agricultural applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of **N,N-Dimethyloctanamide**.

## Protocol for MTT Cytotoxicity Assay

This protocol is adapted for the evaluation of **N,N-Dimethyloctanamide**'s effect on cell viability.

#### Materials:

- Selected cell line (e.g., human keratinocytes, insect cell line)

- Cell culture medium and supplements

- **N,N-Dimethyloctanamide**

- Dimethyl sulfoxide (DMSO) for stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare a stock solution of **N,N-Dimethyloctanamide** in DMSO.
- Prepare serial dilutions of **N,N-Dimethyloctanamide** in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
- Remove the old medium from the cells and add the medium containing the different concentrations of **N,N-Dimethyloctanamide**. Include untreated control wells and a vehicle control (medium with the highest concentration of DMSO used).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

- Plot cell viability against the concentration of **N,N-Dimethyloctanamide** to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

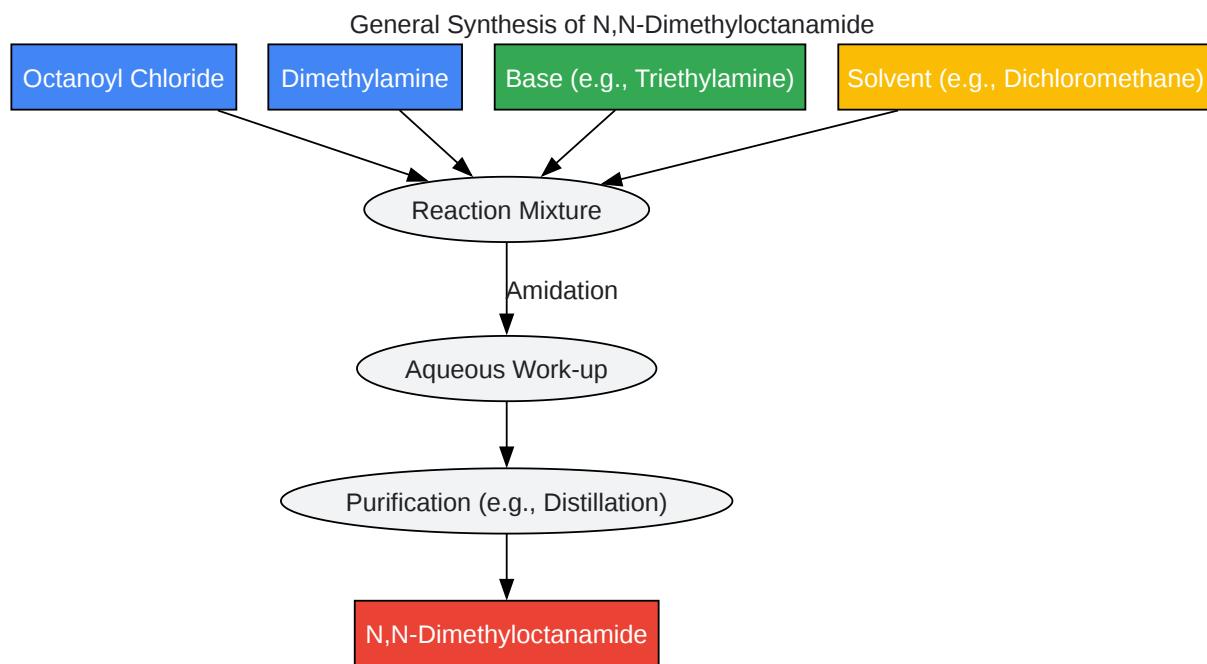
The IC50 value is a key indicator of a compound's cytotoxicity.

Cell Line	Incubation Time (h)	IC50 ( $\mu$ M)
HaCaT (Human Keratinocytes)	48	Data not available
Sf9 (Insect Cells)	48	Data not available

Note: Specific IC50 values for **N,N-Dimethyloctanamide** are not readily available and would need to be determined experimentally.

## Visualizations of Experimental Workflows

### Synthesis of N,N-Dimethyloctanamide

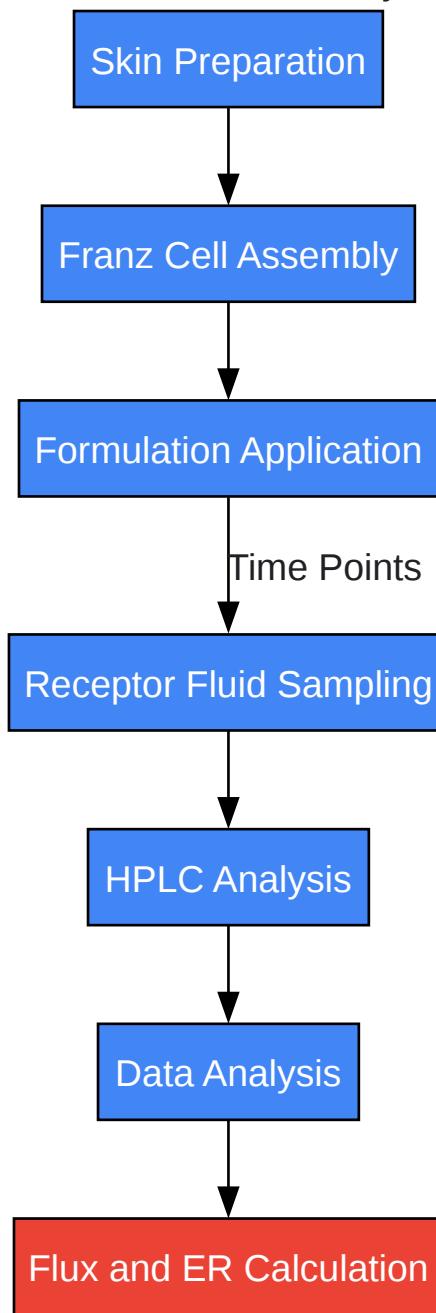


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Caption: A simplified workflow for the synthesis of **N,N-Dimethyloctanamide**.

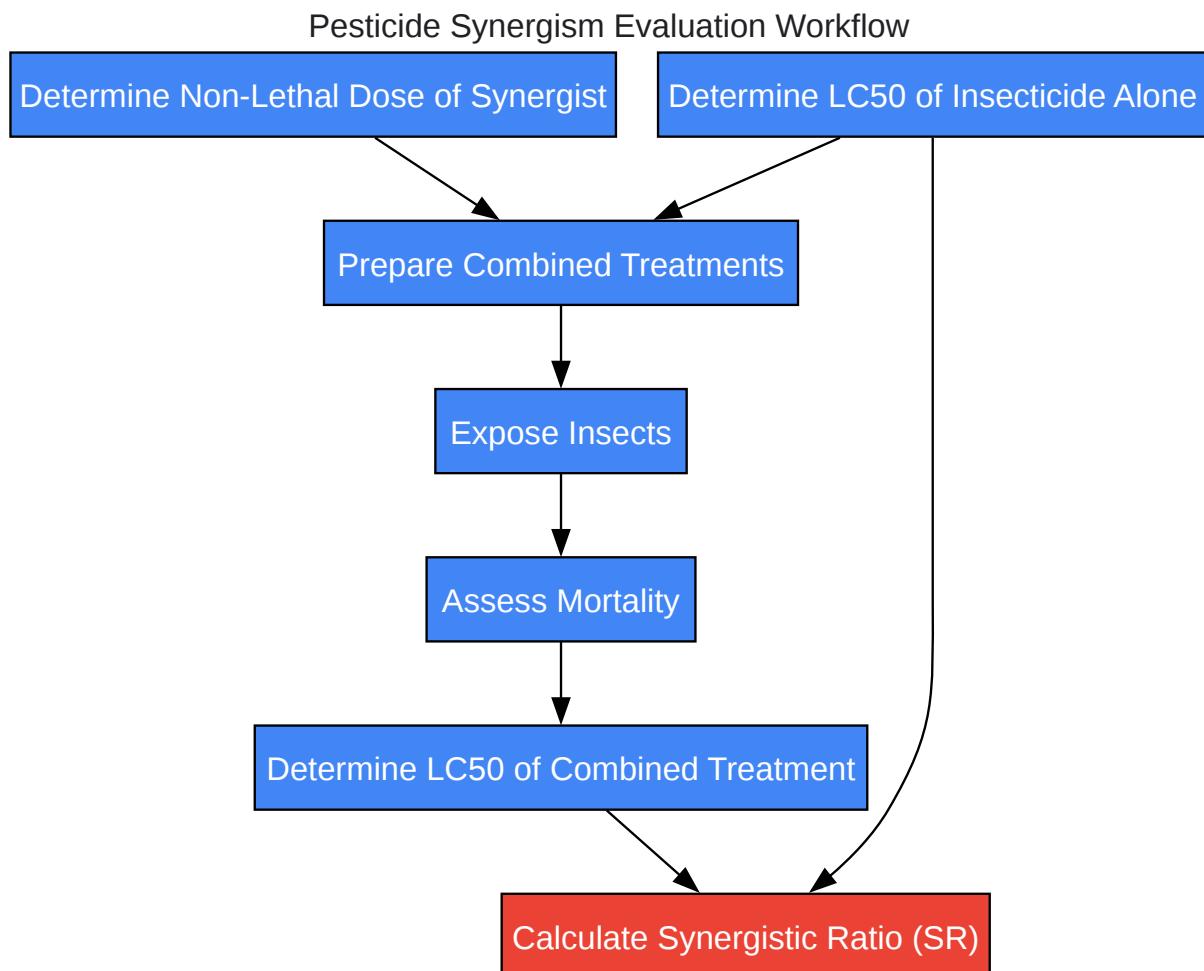
## In Vitro Skin Permeation Study Workflow

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Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

## Pesticide Synergism Evaluation Workflow



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Caption: A workflow for evaluating the synergistic effect of **N,N-Dimethyloctanamide** with a pesticide.

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